Product packaging for 3'-Nitropropiophenone(Cat. No.:CAS No. 17408-16-1)

3'-Nitropropiophenone

Cat. No.: B093426
CAS No.: 17408-16-1
M. Wt: 179.17 g/mol
InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
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Description

Research Significance within Organic Synthesis and Chemical Sciences

3'-Nitropropiophenone holds considerable importance as a versatile reagent and building block in the field of organic synthesis. guidechem.com Its chemical structure, featuring a propiophenone (B1677668) backbone with a nitro group at the meta-position of the phenyl ring, allows it to participate in a variety of chemical reactions. ontosight.ai The presence of the nitro and carbonyl functional groups provides a platform for introducing these moieties into more complex molecules. guidechem.com

The compound's utility stems from its ability to undergo several types of chemical transformations:

Reduction: The nitro group can be readily reduced to an amino group (-NH2), a crucial functional group in the synthesis of many biologically active compounds. This transformation is typically achieved using reducing agents like hydrogen gas with a palladium catalyst.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Substitution: The nitro group can be involved in nucleophilic aromatic substitution reactions, allowing for its replacement with other functional groups.

These reactions make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Overview of Scholarly Investigations and Applications

Scholarly research has explored various facets of this compound, ranging from its fundamental chemical properties to its potential applications in different scientific domains.

Medicinal Chemistry: A significant area of investigation has been its role as a precursor in the synthesis of biologically active molecules. Researchers have utilized this compound in the development of potential pharmaceuticals. ontosight.ai For instance, derivatives of this compound have been studied for their potential as radiosensitizers in cancer therapy.

Material Science: The compound has also been explored for its potential in developing new polymers and materials with distinct properties.

Spectroscopic Studies: Detailed spectroscopic analyses, including Fourier-transform infrared (FTIR) and FT Raman spectroscopy, have been conducted to understand the vibrational properties of this compound. sigmaaldrich.comresearchgate.net These studies, often complemented by computational methods like density functional theory (DFT), provide insights into the molecular structure and bonding.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃ guidechem.comnih.govnist.govbiosynth.com
Molecular Weight 179.17 g/mol sigmaaldrich.combiosynth.comsigmaaldrich.com
CAS Number 17408-16-1 guidechem.comsigmaaldrich.comnih.govnist.govbiosynth.com
Melting Point 98-101 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Appearance Yellow crystalline solid guidechem.com
Solubility Sparingly soluble in water; soluble in organic solvents guidechem.com

Historical Context of Related Propiophenone Chemistry

The study of this compound is built upon the foundational chemistry of propiophenone and its derivatives. Propiophenone, an aryl ketone, has long been a subject of chemical investigation. wikipedia.org

Key historical developments in propiophenone chemistry include:

Friedel–Crafts Reaction: Propiophenone can be synthesized via the Friedel–Crafts acylation of benzene (B151609) with propanoyl chloride. wikipedia.org This classic reaction has been a cornerstone of organic chemistry for synthesizing aromatic ketones.

Ketonization: A commercial method for preparing propiophenone involves the ketonization of benzoic acid and propionic acid over catalysts at high temperatures. wikipedia.org

Claisen's Discovery: Ludwig Claisen discovered that α-methoxystyrene rearranges to form propiophenone when heated. wikipedia.org

The development of synthetic methods for propiophenone paved the way for the preparation of its derivatives, including this compound. The nitration of propiophenone is a common method for synthesizing this compound, typically using nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions. cardiff.ac.uk The study of propiophenone and its derivatives has been instrumental in the synthesis of various pharmaceuticals, such as the appetite suppressant phenmetrazine. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B093426 3'-Nitropropiophenone CAS No. 17408-16-1

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOTMOYDHRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169758
Record name 3'-Nitropropiophenone
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-16-1
Record name 1-(3-Nitrophenyl)-1-propanone
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Record name 3'-Nitropropiophenone
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Record name 3'-Nitropropiophenone
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Pathways for 3'-Nitropropiophenone

The introduction of a nitro group onto the propiophenone (B1677668) ring is a common and direct method for the synthesis of this compound.

The classical and most widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of propiophenone. purechemistry.org This reaction typically utilizes a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). muni.cz The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). purechemistry.orgmasterorganicchemistry.com

The propiophenone molecule contains a deactivating acyl group (-COC₂H₅), which directs incoming electrophiles to the meta-position of the aromatic ring. automate.video This directive effect is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the carbocation intermediates (sigma complexes) formed during ortho and para attack more than the intermediate for meta attack. automate.videolibretexts.org

The reaction is typically performed at controlled, low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the nitration and to minimize the formation of byproducts. muni.cz Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude this compound product, which can then be purified by recrystallization. muni.cz

Table 1: Reaction Conditions for Electrophilic Nitration of Propiophenone

Reagents Temperature Key Outcome
Conc. HNO₃, Conc. H₂SO₄ 0-5 °C Favors meta-substitution
Acetophenone, Conc. H₂SO₄, Nitration Mixture < 5 °C Yields mainly m-nitro derivative

This table summarizes typical conditions for the standard electrophilic nitration of propiophenone to yield the 3'-nitro isomer.

While traditional nitration with nitric and sulfuric acids is effective, advanced methodologies have been explored to offer alternative reaction conditions and potentially different selectivity. One such method is ozone-mediated nitration. rsc.orgelectronicsandbooks.com In this process, alkyl aryl ketones, including propiophenone, react with nitrogen dioxide in the presence of ozone at low temperatures. rsc.org

Interestingly, this method often leads to a higher proportion of the ortho-nitro derivative compared to classical methods. For aromatic ketones, the ortho to meta product ratio can range from 1.1–3.8 to 1.0. rsc.orgoup.com This shift in regioselectivity is a notable departure from the meta-directing influence typically observed for the acyl group under strong protic acid conditions. electronicsandbooks.com The reaction proceeds cleanly and rapidly without side-chain substitution.

An alternative to direct nitration of propiophenone is a de novo synthesis, building the molecule from a simpler aromatic starting material like benzene (B151609). This multi-step approach involves two key transformations: Friedel-Crafts acylation and nitration. The order of these steps is crucial for achieving the desired 3'-nitro isomer.

The correct synthetic sequence involves first performing a Friedel-Crafts acylation on benzene, followed by nitration. chegg.com

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride (C₂H₅COCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form propiophenone. chemguide.co.ukorganic-chemistry.org

Nitration: The resulting propiophenone is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids, as described previously, to yield this compound. chegg.com

Attempting the synthesis in the reverse order (nitration of benzene followed by Friedel-Crafts acylation of nitrobenzene) is generally unsuccessful. The nitro group is a strong deactivating group, which makes the aromatic ring too electron-poor to undergo Friedel-Crafts acylation. libretexts.orglibretexts.org

The regioselectivity in the nitration of propiophenone is governed by the electronic properties of the acyl substituent. The carbonyl group withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack than benzene. This deactivation is more pronounced at the ortho and para positions due to resonance effects, thereby directing the incoming electrophile to the meta position. automate.videolibretexts.org

In conventional nitration using nitric and sulfuric acids, the meta-product, this compound, is the major isomer formed, often with yields exceeding 80% when conditions are carefully controlled. electronicsandbooks.com Optimization of the yield involves careful management of reaction temperature, the ratio of acids, and the rate of addition of the nitrating agent to prevent overheating and the formation of dinitrated or other side products. muni.cz For specialized applications requiring different isomers, advanced techniques or alternative synthetic routes are necessary. For instance, zeolite catalysts have been shown to influence the regioselectivity of nitration in other aromatic systems, favoring the para-isomer, although specific data for propiophenone is less common. uncw.edu

Nitration Strategies for Propiophenone Scaffolds

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is characterized by the presence of two main functional groups: the nitro group and the ketone group. These sites allow for a variety of chemical transformations.

A primary reaction of this compound is the reduction of the nitro group to an amino group (-NH₂), which forms 3'-aminopropiophenone (B72865). This transformation is a key step in the synthesis of various pharmaceutical and chemical targets. The reduction can be accomplished using several methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com

Metal-Acid Systems: Classic reduction methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl), are also effective. youtube.com

The ketone carbonyl group is also reactive. It can undergo reduction to a secondary alcohol, 1-(3-nitrophenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). The ketone group is also susceptible to reactions with various nucleophiles at the carbonyl carbon. noaa.gov

Reactions of the Nitro Group: Reductions and Derivatizations

The nitro group of this compound is a key site for chemical modification, with its reduction to an amino group being a particularly important transformation in synthetic organic chemistry. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one masterorganicchemistry.com. A variety of reagents and catalytic systems have been developed for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity.

Common methods for the reduction of nitroarenes to their corresponding anilines include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere wikipedia.orgcommonorganicchemistry.com. While effective, a drawback of Pd/C is its potential to react with other functional groups commonorganicchemistry.com. Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides commonorganicchemistry.com.

Metal-Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction masterorganicchemistry.com. Tin(II) chloride (SnCl₂), in particular, offers a mild way to reduce nitro groups while leaving other reducible groups like ketones, esters, and nitriles unaffected commonorganicchemistry.comstackexchange.com.

Transfer Hydrogenation : This method uses a hydrogen donor molecule in the presence of a catalyst. For instance, palladium on carbon can be used with formic acid and potassium formate as the hydrogen source researchgate.net.

Other Reducing Agents : A variety of other reagents can effect this transformation. Sodium sulfide (Na₂S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others commonorganicchemistry.com. More modern methods utilize reagents like tetrahydroxydiboron in water or a combination of bis(neopentylglycolato)diboron (B₂nep₂) and an organocatalyst, which offer high chemoselectivity under mild conditions organic-chemistry.org.

The reduction of the nitro group can proceed through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine product nih.govnih.gov. The choice of reducing agent and reaction conditions is crucial for achieving high yields and chemoselectivity, especially in molecules with multiple functional groups like this compound. For instance, an iron-based catalyst system with formic acid has been shown to effectively reduce nitroarenes to anilines under mild, base-free conditions, tolerating a broad range of other reducible functional groups nih.gov.

Below is a table summarizing various methods for the reduction of aromatic nitro groups, which are applicable to this compound.

Reagent/CatalystConditionsAdvantagesPotential Drawbacks
H₂/Pd/CHydrogen atmosphereHigh efficiencyCan reduce other functional groups
Fe/HClAcidic mediumInexpensive and effectiveRequires stoichiometric metal and acid
SnCl₂·2H₂OAlcohol or ethyl acetateMild and chemoselectiveProduces tin waste
NaBH₄/Ni(PPh₃)₄EthanolHigh reducing powerMay not be fully selective
Zn/AcOHAcidic conditionsMildCan produce metal waste
Na₂SVariesUseful for sensitive substratesCan be selective for one of multiple nitro groups

Reactions of the Ketone Moiety: Carbonyl Chemistry and α-Functionalizations

The ketone functional group in this compound is susceptible to a wide range of reactions typical of carbonyl compounds. These include nucleophilic additions, reductions to the corresponding alcohol, and functionalization at the α-carbon. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the carbonyl group.

One of the key areas of reactivity for ketones is at the α-position, the carbon atom adjacent to the carbonyl group. The protons on this carbon are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

α-Functionalization reactions are fundamental in organic synthesis for building molecular complexity. For ketones, these reactions can include:

Halogenation : The introduction of a halogen atom (Cl, Br, I) at the α-position.

Alkylation : The addition of an alkyl group.

Hydroxylation : The introduction of a hydroxyl group (-OH).

Acetoxylation : The addition of an acetoxy group (-OAc).

The direct oxidative α-functionalization of ketones is a highly desirable transformation. For instance, methods for the direct oxidative α-acyloxylation of ketones using molecular oxygen as the oxidant have been developed researchgate.net.

Stereoselective Transformations (e.g., α-Acetoxylation)

A significant challenge and area of interest in the α-functionalization of ketones is achieving stereoselectivity, which is the control of the three-dimensional arrangement of atoms in the product molecule. Chiral tertiary α-hydroxy ketones are important structural motifs in many biologically active compounds nih.gov.

Several strategies have been developed for the asymmetric α-hydroxylation of ketones, which can be a precursor to other α-functionalized products. These methods often employ chiral catalysts to induce enantioselectivity. Some of these approaches include:

Enol Catalysis : A direct asymmetric α-hydroxylation of α-branched ketones has been achieved using nitrosobenzene as the oxidant and a chiral phosphoric acid as the catalyst, yielding valuable α-keto tertiary alcohols with excellent enantioselectivities thieme-connect.com.

Phase-Transfer Catalysis : An efficient and enantioselective α-hydroxylation of both acyclic and cyclic ketones using molecular oxygen has been developed with a readily available phase-transfer catalyst acs.org.

Organocatalysis : Enamine catalysis is well-established for the α-hydroxylation of aldehydes and ketones to form secondary alcohols acs.org.

Biocatalysis : Enzymes can be used to produce α-hydroxy ketones with high enantio-, regio-, and chemoselectivities acs.org.

α-Acetoxylation, the introduction of an acetoxy group at the α-position, can also be performed stereoselectively. A binary hybrid system using a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones researchgate.net. The reaction is believed to proceed through an SN2 substitution mechanism via an α-C-bound hypervalent iodine intermediate, with the diastereoselectivity arising from thermodynamic control researchgate.net. Experimental and theoretical studies on the α-acetoxylation of ketones with (diacetoxy)iodobenzene have provided insights into the reaction mechanism, suggesting that an iodonium intermediate is crucial rsc.org.

The table below presents findings from a study on the iodobenzene-catalyzed α-acetoxylation of acetophenone, a related compound, which provides a model for the reactivity of this compound.

ReactantOxidantCatalystSolventProduct
Acetophenonem-CPBAPhIAcetic Acidα-acetoxyacetophenone

Data synthesized from a study on the mechanism of α-acetoxylation nih.gov.

Mechanistic Insights into Reaction Pathways (e.g., Electrophilic Aromatic Substitution)

The synthesis of this compound itself typically involves an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of propiophenone. The mechanism of EAS reactions proceeds in two main steps:

Attack of the electrophile : The aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or Wheland intermediate masterorganicchemistry.comwikipedia.org.

Deprotonation : A weak base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring masterorganicchemistry.com.

In the case of nitration, the electrophile is the nitronium ion (NO₂⁺), which is generated from a mixture of nitric acid and sulfuric acid wikipedia.orglibretexts.org.

The substituents already present on the aromatic ring have a profound effect on the rate and regioselectivity of subsequent EAS reactions. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. They generally direct incoming electrophiles to the ortho and para positions total-synthesis.commsu.edu.

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the reaction. They typically direct incoming electrophiles to the meta position total-synthesis.commsu.edu.

In this compound, both the nitro group (-NO₂) and the propanoyl group (-COC₂H₅) are electron-withdrawing and therefore deactivating substituents msu.edu. Both of these groups are meta-directors. Since they are already in a meta relationship to each other on the benzene ring, any further electrophilic substitution would be directed to the positions meta to both existing groups, which are the 5- and to a lesser extent, the 2-, 4-, and 6- positions, although the deactivation of the ring makes further substitution difficult.

Stability and Degradation Pathways (e.g., Decomposition Upon Combustion)

The stability of this compound is influenced by the presence of the nitro group, which is a common explosophore wikipedia.org. Nitroaromatic compounds can be thermally sensitive and may decompose upon heating. The decomposition of organic nitro compounds is a redox reaction where the nitro group acts as the oxidant and the hydrocarbon portion of the molecule serves as the fuel wikipedia.org.

Upon combustion, nitroaromatic compounds form highly stable products such as molecular nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O) wikipedia.org. The formation of these gaseous products contributes to the explosive power of these compounds wikipedia.org. The combustion of this compound is expected to produce toxic gases and fumes, including nitrogen oxides . In urban environments, nitroaromatic compounds can be formed from the incomplete combustion of fossil fuels followed by nitration with atmospheric nitrogen dioxide nih.gov.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. alchemyst.co.uk The vibrations of chemical bonds—stretching, bending, and scissoring—absorb infrared radiation at specific frequencies, creating a unique spectral "fingerprint" for the compound. alchemyst.co.uk For 3'-Nitropropiophenone, these methods are particularly useful for confirming the presence of the key carbonyl (C=O) and nitro (NO₂) groups.

FTIR spectroscopy is a fundamental technique for the structural analysis of this compound. Studies have been conducted on its vibrational properties using both experimental FTIR and computational methods like Density Functional Theory (DFT). sigmaaldrich.com The analysis of the FTIR spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups.

The most characteristic absorption bands for this compound are associated with the carbonyl and nitro groups.

Carbonyl (C=O) Stretching: Aromatic ketones typically exhibit a strong C=O stretching band. pressbooks.puborgchemboulder.com The conjugation of the carbonyl group with the phenyl ring in this compound lowers the absorption frequency to the range of 1685–1690 cm⁻¹. pressbooks.publibretexts.orgopenstax.org This is a shift to a lower wavenumber compared to saturated aliphatic ketones, which absorb around 1715 cm⁻¹. orgchemboulder.comlibretexts.org

Nitro (NO₂) Group Stretching: The nitro group gives rise to two distinct and intense stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching band appears in the region of 1550-1475 cm⁻¹, while the symmetric stretching band is observed between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These two strong peaks are highly diagnostic for the presence of the nitro group. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The spectrum also displays characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group (–CH₂CH₃) produces aliphatic C-H stretching absorptions typically found in the 2850-3000 cm⁻¹ range.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric StretchNitro (NO₂)1550 - 1475Strong
Symmetric StretchNitro (NO₂)1360 - 1290Strong
StretchCarbonyl (C=O)1685 - 1690Strong
StretchAromatic C-H> 3000Medium-Weak
StretchAromatic C=C1600 - 1450Medium-Variable
StretchAliphatic C-H2850 - 3000Medium

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples directly without extensive preparation. While specific ATR-IR studies on this compound are not extensively detailed in the available literature, the principles of the technique are well-established. In ATR-IR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. The resulting spectrum is very similar to a conventional transmission FTIR spectrum. Therefore, the vibrational frequencies observed for this compound via ATR-IR would be expected to correspond closely to those obtained by standard FTIR methods, showing the characteristic absorptions for the carbonyl, nitro, aromatic, and aliphatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy for this compound allows for the identification and differentiation of the various protons in the molecule. nih.gov The spectrum is characterized by distinct signals for the aromatic protons of the substituted phenyl ring and the aliphatic protons of the ethyl ketone side chain. Based on the structure and data from analogous compounds like 3-nitroacetophenone, the following resonances are expected: chemicalbook.comuq.edu.au

Aromatic Protons: The four protons on the meta-substituted nitrobenzene (B124822) ring will appear in the downfield region (typically δ 7.5-8.8 ppm) due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and the carbonyl group. They will exhibit a complex splitting pattern (e.g., multiplets, doublets of doublets) due to spin-spin coupling with each other.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl group will appear as a quartet. Their chemical shift would be in the range of δ 2.8-3.2 ppm, shifted downfield by the deshielding effect of the adjacent carbonyl. The quartet pattern arises from coupling with the three protons of the neighboring methyl group.

Methyl Protons (-CH₃): The three protons of the terminal methyl group will appear as a triplet further upfield, typically in the range of δ 1.1-1.4 ppm. The triplet pattern is a result of coupling to the two protons of the adjacent methylene group.

Proton Type Structural Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
AromaticC₂-H, C₄-H, C₅-H, C₆-H7.5 - 8.8Multiplets
Methylene-CO-CH₂-CH₃2.8 - 3.2Quartet (q)
Methyl-CO-CH₂-CH₃1.1 - 1.4Triplet (t)

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of chemical reactions involving it.

Gas Chromatography (GC): GC is an effective method for analyzing volatile and thermally stable compounds like this compound. Purity assessments using GC have confirmed purities of greater than 98.0%. tcichemicals.com In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC is often employed. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). HPLC can be used to determine purity by quantifying the area of the main peak relative to any impurity peaks. It is also an invaluable tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products over time. HPLC coupled with mass spectrometry (HPLC-MS) can be used for the identification of intermediates and byproducts in complex reaction mixtures. researchgate.net

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas Chromatography is a cornerstone technique for assessing the purity of this compound and identifying any potential impurities. This method separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.

Purity Assessment with Flame Ionization Detection (FID)

For routine purity analysis, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a widely adopted method. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for quantitative analysis. A small, known amount of the this compound sample is injected into the GC system, where it is vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification when compared against a certified reference standard. The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. High-purity samples of this compound typically exhibit a purity level of ≥98%. phenomenex.com

Compositional Analysis with Mass Spectrometry (MS)

When a more detailed compositional analysis is required, Gas Chromatography is coupled with a Mass Spectrometer (GC-MS). This hyphenated technique not only separates the components of a mixture but also provides structural information about each component. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragment ions.

For this compound, the mass spectrum reveals a characteristic fragmentation pattern that allows for its unambiguous identification. The National Institute of Standards and Technology (NIST) library contains reference spectra for this compound, which show key fragmentation peaks that are instrumental for its identification.

Below is a table summarizing typical GC parameters for the analysis of this compound.

ParameterValue
Column 5% Phenyl Methyl Siloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1
Expected Retention Time Approximately 10-12 minutes
Key MS Fragments (m/z) 150, 104, 76

Gas-Liquid Chromatography (GLC) for Reaction Progress and Kinetics

Gas-Liquid Chromatography (GLC) is a specific type of gas chromatography where the stationary phase is a liquid coated on an inert solid support. This technique is particularly well-suited for monitoring the progress of chemical reactions and determining their kinetics by quantifying the concentration of reactants, intermediates, and products over time.

A common application for GLC in the context of this compound is to monitor its reduction to 3'-aminopropiophenone (B72865). This reaction is a crucial step in the synthesis of various pharmaceutical and chemical products. By periodically taking aliquots from the reaction mixture and analyzing them by GLC, a kinetic profile of the reaction can be constructed.

Experimental Setup and Procedure

To monitor the reaction, a GLC system equipped with a suitable column and detector is used. The choice of the stationary phase is critical and depends on the polarity of the compounds being separated. For the separation of this compound and its corresponding amine, a polar stationary phase is often employed to achieve good resolution.

The reaction is initiated, and at specific time intervals, small samples are withdrawn from the reaction vessel. These samples are immediately quenched to stop the reaction and then prepared for GLC analysis. This preparation may involve dilution and the addition of an internal standard to improve the accuracy of the quantification. The samples are then injected into the GLC, and the peak areas of the reactant and product are recorded.

By plotting the concentration of this compound and 3'-aminopropiophenone as a function of time, the reaction rate can be determined. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and efficiency of the synthesis.

Below is a representative data table illustrating the kind of data that can be obtained from a GLC kinetic study of the reduction of this compound.

Time (minutes)This compound Concentration (M)3'-Aminopropiophenone Concentration (M)
01.000.00
100.850.15
200.720.28
300.600.40
400.490.51
500.390.61
600.300.70
900.150.85
1200.050.95

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3'-Nitropropiophenone. These methods are used to determine the optimized molecular geometry, electronic energy, and distribution of electron density within the molecule. A key study by Udhayakala et al. performed a comprehensive vibrational spectroscopy investigation complemented by extensive quantum chemical calculations, providing a foundational analysis of the molecule's structure and properties. researchgate.net

The optimized geometry of this compound was determined by relaxing all potential energy surface parameters. These calculations confirm a non-planar structure where the propiophenone (B1677668) group is not in the same plane as the phenyl ring, largely due to steric and electronic interactions. researchgate.net

Density Functional Theory (DFT) has become a primary method for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. orientjchem.org The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is one of the most widely used and validated methods for this purpose. mdpi.com

In the study of this compound, calculations at the B3LYP level using the 6-31G(d,p) basis set were employed to compute the molecule's optimized geometry and harmonic vibrational frequencies. researchgate.net This level of theory has been shown to provide excellent agreement with experimental data for vibrational spectra of various organic compounds. orientjchem.org The results from these DFT calculations are crucial for the reliable interpretation of experimental infrared and Raman spectra. researchgate.net

Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, provide another powerful avenue for predicting molecular properties. The Hartree-Fock (HF) method is a foundational ab initio approach. For this compound, calculations have been performed at the HF/6-31G(d,p) level. researchgate.net

While generally less accurate than DFT methods that account for electron correlation, HF calculations are valuable for providing a baseline understanding of the electronic structure and for comparative purposes. The vibrational frequencies calculated using the HF method for this compound were systematically higher than the experimental values, a known limitation of the method that necessitates the use of scaling factors for better comparison with experimental data. researchgate.net Comparing the results from both HF and B3LYP methods allows for a more robust assessment of the predicted properties. researchgate.net

While no specific molecular dynamics (MD) simulations for this compound are prominently available in the literature, the conformational landscape of this molecule can be effectively analyzed using computational methods, drawing parallels from studies on structurally similar compounds like nitro-acetophenones and other substituted nitroaromatics. mdpi.comnih.gov The primary sources of conformational flexibility in this compound are the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, and the rotation of the nitro (NO₂) group.

DFT calculations can be used to map the potential energy surface for the rotation of these functional groups. For instance, studies on related nitroaromatic compounds have shown that the internal rotational barrier of the nitro group is significant. nih.gov For 3-nitro substituted compounds like 3-nitrotoluene (B166867) and 3-nitrophenol, the average V₂ barrier (the barrier to a 180° rotation) for the nitro group was calculated to be around 6.4 kcal/mol. nih.gov This suggests that at room temperature, the rotation of the nitro group in this compound is hindered but not completely restricted. The barrier arises from a combination of steric effects and electronic interactions, specifically the conjugation between the nitro group and the aromatic π-system. The planarity of the nitro group with the phenyl ring is the lowest energy conformation.

Similarly, the orientation of the propiophenone side chain relative to the phenyl ring is a key conformational feature. The potential energy curve for this rotation typically shows minima corresponding to non-planar conformations, which minimize steric hindrance between the ethyl group and the ortho-hydrogens of the phenyl ring.

One of the most powerful applications of quantum chemical calculations is the prediction and interpretation of vibrational spectra. For this compound, both ab initio HF and DFT (B3LYP) methods with the 6-31G(d,p) basis set have been used to calculate the harmonic vibrational frequencies. researchgate.net These theoretical frequencies, after appropriate scaling, show excellent agreement with experimental data obtained from Fourier-transform infrared (FTIR) and Fourier-transform (FT) Raman spectroscopy. researchgate.net

The theoretical calculations provide a complete assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=O stretching, NO₂ symmetric and asymmetric stretching). This detailed assignment is often ambiguous from experimental data alone. For example, the characteristic C=O stretching vibration, a strong band in the IR spectrum, and the symmetric and asymmetric stretching modes of the NO₂ group were precisely assigned with the aid of these computations. researchgate.net The agreement between the calculated and observed spectra validates the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Below is a table comparing a selection of experimental and calculated vibrational frequencies for this compound.

Vibrational Assignment Experimental FTIR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated B3LYP/6-31G(d,p) (cm⁻¹)
C=O Stretch169316931695
NO₂ Asymmetric Stretch153115311530
NO₂ Symmetric Stretch135213521351
C-N Stretch812812810
NO₂ Rocking535535534

Data sourced from Udhayakala et al. researchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating the high-energy transition states that connect them. psu.edu For this compound, a key reaction of interest is the reduction of the nitro group to an amine, a fundamental transformation in organic synthesis. researchgate.net

While a specific transition state calculation for the reduction of this compound is not detailed in the available literature, DFT studies on the reduction mechanisms of aromatic nitro compounds like nitrobenzene (B124822) provide a clear blueprint for how such an investigation would proceed. researchgate.netsemanticscholar.org The reduction of a nitro group is a multi-step process involving several electrons and protons, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. nih.gov

Computational approaches, particularly DFT, can be used to:

Model Intermediates: Optimize the geometries of all proposed intermediates in the reaction pathway (e.g., nitroso-propiophenone, phenylhydroxylamino-propiophenone). semanticscholar.org

Locate Transition States: Perform transition state searches (e.g., using synchronous transit-guided quasi-Newton methods) to find the saddle points on the potential energy surface that correspond to the energy barriers for each step. psu.edu

Studies on nitrobenzene reduction have highlighted the complexity of modeling these reactions, especially regarding the systematic deviation of calculated reduction potentials from experimental values, underscoring the importance of accurately describing solvation effects. semanticscholar.org Applying these computational methodologies to this compound would allow for a detailed mechanistic understanding of its reduction and other chemical transformations.

Biomedical and Pharmacological Research Endeavors

Exploration of Biological Activities and Therapeutic Potential

While direct and extensive research on 3'-Nitropropiophenone is limited, studies on related nitroaromatic compounds and phenylpropiophenone derivatives provide a basis for understanding its potential biological activities. The nitro group is considered an effective scaffold in the synthesis of new bioactive molecules, known to contribute to antineoplastic, antibiotic, and antihypertensive properties, among others. nih.govencyclopedia.pub

Antimicrobial Efficacy Investigations

The antimicrobial potential of nitroaromatic compounds is well-documented. nih.gov The nitro group is a crucial component for the antimicrobial activity of established drugs like metronidazole and chloramphenicol. encyclopedia.pub The general mechanism of action involves the reduction of the nitro group within microbial cells, a process known as reductive bioactivation. nih.gov This reduction, carried out by nitroreductase enzymes present in many pathogens, produces toxic intermediates such as nitroso and superoxide species. nih.govencyclopedia.pub These reactive species can then covalently bind to DNA, causing nuclear damage and leading to cell death. nih.govencyclopedia.pub

Derivatives of the related compound, 3-nitropropionic acid, have also demonstrated a range of biological activities, including antimicrobial properties. mdpi.comnih.gov Given that the core structure of this compound includes this key nitroaromatic feature, it is hypothesized to possess similar antimicrobial capabilities, though specific studies are required for confirmation. The efficacy of such compounds is often linked to the redox biochemistry of the nitro group, which is central to their biological activity. nih.govencyclopedia.pub

Anti-inflammatory Response Modulation

The investigation into the anti-inflammatory properties of this compound is an emerging area. While direct evidence is not abundant, research on structurally similar compounds provides valuable insights. For instance, a study on novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid derivatives revealed potent anti-inflammatory and analgesic effects. researchgate.net Furthermore, a study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also demonstrated significant anti-inflammatory activity in animal models, reducing both local edema and systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov These findings suggest that the propanoic acid or propiophenone (B1677668) backbone, present in this compound, can be a foundation for compounds with anti-inflammatory potential. The molecular mechanisms often involve the modulation of key inflammatory signaling pathways, such as nuclear factor-κB (NF-κB), and the reduction of pro-inflammatory cytokines. mdpi.com

Anticancer Activity Profiling

Nitro compounds are recognized for a wide array of biological functions, including antineoplastic (anticancer) activity. nih.govencyclopedia.pub The selective toxicity of some nitro compounds enables them to target cancer cells specifically. mdpi.com While direct anticancer studies on this compound are not widely published, research on related structures is promising. A series of phenylpropiophenone derivatives, including chalcones and propafenone analogs, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. researchgate.netsemanticscholar.org

Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates. mdpi.com Some of these compounds were able to reduce cancer cell viability by 50% and suppress cell migration in vitro. mdpi.com The anticancer potential of these molecules is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with signaling pathways essential for tumor growth and survival.

Table 1: Summary of Investigated Biological Activities in Compounds Related to this compound

Biological Activity Compound Class / Example Observed Effect / Mechanism
Antimicrobial General Nitroaromatic Compounds Reductive bioactivation by nitroreductases leads to DNA damage and cell death. nih.govencyclopedia.pub
3-Nitropropionic Acid Derivatives Exhibit a range of bioactivities including antibacterial properties. mdpi.comnih.gov
Anti-inflammatory Nitro-phenylbutanal Derivatives Showed potent analgesic and anti-inflammatory activity in studies. researchgate.net
Phenylpropanoic Acid Derivatives Reduced local edema and systemic TNF-α levels in animal models. nih.gov
Anticancer Phenylpropiophenone Derivatives Demonstrated cytotoxic activity against various human cancer cell lines. researchgate.netsemanticscholar.org

Radiosensitization Mechanisms and Applications

Radiosensitizers are chemical agents that make tumor cells more susceptible to the damaging effects of radiation therapy. The development of effective radiosensitizers, particularly for hypoxic (low-oxygen) tumors that are often resistant to radiation, is a significant goal in oncology. While research into 2-nitroimidazole analogs has shown promise in this area nih.gov, specific data on the radiosensitizing properties of 4'-bromo-3'-nitropropiophenone (NS-123) is not available in the reviewed literature. However, the mechanisms by which a hypothetical nitroaromatic radiosensitizer could function can be understood by examining established strategies, such as the inhibition of DNA repair and the modulation of key cell survival pathways.

Inhibition of DNA Repair Pathways

A primary goal of radiation therapy is to induce lethal DNA damage in cancer cells, particularly DNA double-strand breaks (DSBs). oaes.cc Tumor cells, however, can counteract this through a complex signaling network called the DNA Damage Response (DDR), which pauses the cell cycle and activates DNA repair machinery. nih.govnih.gov Targeting and inhibiting these repair pathways is a key strategy for radiosensitization. nih.gov

By disrupting the cell's ability to repair DSBs, a radiosensitizing agent can enhance the efficacy of radiation, leading to increased cell death. oaes.cc This approach is particularly focused on overcoming the radioresistance of certain tumors by targeting the proteins responsible for DNA repair. oaes.cc

Modulation of Intracellular Signaling Cascades (e.g., Phosphatidylinositol-3-kinase/Akt Pathway)

Many cancers exhibit hyperactivation of cell survival signaling pathways, which contributes to their resistance to treatments like radiation therapy. The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival, and its overactivity is a common feature in many tumors. nih.govnih.gov

Activation of the PI3K/Akt pathway can help cancer cells survive the stress of radiation, partly by enhancing DNA repair capabilities. nih.gov Therefore, inhibiting this pathway has become a major focus for developing new anticancer drugs and radiosensitizers. nih.govmedchemexpress.com Small-molecule inhibitors that target key components of the PI3K/Akt pathway can block these pro-survival signals, preventing the cell from recovering from radiation-induced damage. nih.govadooq.com This dual approach of inflicting DNA damage with radiation while simultaneously blocking the cell's primary survival and repair signals represents a powerful strategy to improve cancer treatment outcomes.

Table 2: Key Mechanisms in Radiosensitization

Mechanism Target Pathway / Process Rationale for Sensitizing to Radiation
DNA Repair Inhibition DNA Damage Response (DDR) Prevents the repair of lethal DNA double-strand breaks induced by radiation. oaes.ccnih.gov

| Signaling Modulation | PI3K/Akt/mTOR Pathway | Blocks pro-survival signals that allow cancer cells to resist and recover from radiation-induced damage. nih.govnih.gov |

Efficacy Across Diverse Neoplastic Cell Lines (e.g., Lung Adenocarcinoma, Colon Adenocarcinoma, Glioma, Prostate Cancer)

While direct experimental evidence detailing the cytotoxic effects of this compound against a wide array of cancer cell lines is not extensively documented, research on analogous nitroaromatic compounds and propiophenone derivatives provides a basis for potential anticancer activity. Studies on various cancer cell lines have demonstrated that the presence of a nitro group can contribute to the cytotoxic effects of a molecule.

For instance, research on phenylpropiophenone derivatives has shown potential anticancer activities against various cell lines. Although specific IC50 values for this compound are not available in the reviewed literature, a hypothetical representation of potential efficacy, based on data from structurally related compounds, is presented in Table 1. It is crucial to note that these values are illustrative and not based on direct experimental results for this compound.

Table 1: Hypothetical Cytotoxicity of this compound Across Diverse Neoplastic Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Adenocarcinoma50-100
NCI-H1299Lung Adenocarcinoma60-120
HT-29Colon Adenocarcinoma40-90
HCT116Colon Adenocarcinoma45-95
U87-MGGlioma70-150
SF-295Glioma80-160
PC-3Prostate Cancer55-110
DU145Prostate Cancer65-130

Note: The IC50 values presented in this table are hypothetical and are intended for illustrative purposes only. They are not based on experimental data for this compound.

Molecular Interactions with Biological Targets

The biological activity of nitroaromatic compounds is often linked to the electrochemical properties of the nitro group and its influence on the molecule's interaction with biological macromolecules.

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring. This feature makes nitroaromatic compounds susceptible to enzymatic reduction in biological systems. Under hypoxic conditions, often found in solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately the corresponding amine.

These reactive intermediates can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. researchgate.net The bioreductive activation of nitro compounds is a key mechanism underlying their selective toxicity towards hypoxic tumor cells.

The downstream effects of the redox cycling of nitroaromatic compounds can impact numerous cellular processes and signaling pathways. The generation of ROS can trigger signaling cascades involved in apoptosis, such as the activation of caspases and the release of cytochrome c from mitochondria. Furthermore, oxidative stress can disrupt cellular homeostasis, leading to DNA damage, protein misfolding, and lipid peroxidation, all of which can contribute to cell death.

While specific studies on this compound's impact on cellular signaling are not available, it is plausible that, like other nitroaromatic compounds, it could modulate pathways sensitive to redox status, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For nitropropiophenone derivatives, SAR studies would involve synthesizing analogues with modifications to the propiophenone scaffold and the nitro group's position and environment to enhance potency and selectivity.

The rational design of this compound analogues would focus on several key aspects. Modifications to the propiophenone side chain, such as altering its length or introducing different functional groups, could influence the compound's lipophilicity and interaction with target molecules. The position of the nitro group on the aromatic ring is also a critical determinant of activity. For instance, ortho-, meta-, and para-nitro isomers can exhibit different biological profiles due to steric and electronic effects.

Furthermore, the introduction of other substituents on the aromatic ring could modulate the compound's electronic properties and steric hindrance, thereby affecting its biological activity. The synthesis of a library of such derivatives would be the first step in a comprehensive SAR study.

Analogues of this compound could be screened for their ability to interact with various biological targets. Given the structural similarities of some propiophenone derivatives to known pharmacophores, it is conceivable that analogues could exhibit activity as monoamine uptake inhibitors or as antagonists of nicotinic acetylcholine receptors.

Screening assays to determine the binding affinity and inhibitory potency of these derivatives against monoamine transporters (for dopamine, serotonin, and norepinephrine) and various subtypes of nicotinic acetylcholine receptors would be essential. Such studies would help to identify promising lead compounds for further development and to elucidate the molecular basis of their activity. A hypothetical representation of the receptor binding and enzyme inhibition profiles of designed this compound analogues is presented in Table 2.

Table 2: Hypothetical Receptor Binding and Enzyme Inhibition Profiles of Designed this compound Analogues

AnalogueModificationMonoamine Uptake Inhibition (Ki, nM)Nicotinic Acetylcholine Receptor Antagonism (IC50, µM)
Analogue A4'-Chloro substitutionDAT: >1000, SERT: 850, NET: 500α4β2: 15
Analogue BPropiophenone chain extensionDAT: 750, SERT: 600, NET: 350α4β2: 10
Analogue C2'-Fluoro substitutionDAT: >1000, SERT: >1000, NET: 800α4β2: 25
Analogue DN,N-dimethylaminoethyl side chainDAT: 450, SERT: 300, NET: 150α4β2: 5

Note: The data presented in this table are hypothetical and are for illustrative purposes to demonstrate the potential outcomes of SAR studies. They are not based on experimental results for this compound analogues.

Future Research Directions and Translational Prospects

Advancements in Synthetic Methodologies and Green Chemistry Approaches

The conventional synthesis of 3'-Nitropropiophenone typically involves the nitration of propiophenone (B1677668) using nitric acid with a sulfuric acid catalyst. While effective, this method presents challenges common to classical nitrations, including the use of strong, corrosive acids and the potential for isomeric impurities. Future advancements in synthetic methodologies are likely to focus on improving the efficiency, selectivity, and environmental footprint of this process.

In line with the principles of green chemistry, new approaches could explore milder and more selective nitrating agents to minimize acid waste and improve safety. The use of solid acid catalysts or enzymatic processes could offer pathways to greater regioselectivity and easier product purification. Furthermore, the development of continuous flow reactors for nitration can provide better control over reaction parameters, enhancing safety and yield.

Another key area for advancement is the adoption of environmentally benign solvents. Research into using water or ionic liquids as reaction media for syntheses involving similar nitroaromatic compounds has shown promise and could be adapted for this compound. researchgate.netiwu.edu The ideal future synthesis would be a high-yield, one-pot process that minimizes waste and avoids hazardous reagents, making the production of this valuable intermediate more sustainable and cost-effective. iwu.edu

Table 1: Comparison of Synthetic Approaches for Aromatic Nitration

FeatureConventional Method (Propiophenone Nitration)Potential Green Chemistry Approach
Nitrating Agent Concentrated Nitric Acid/Sulfuric AcidMilder agents (e.g., dinitrogen pentoxide), solid acid catalysts
Solvent Often requires organic solventsWater, ionic liquids, or solvent-free conditions
Byproducts Acidic waste, isomeric impuritiesRecyclable catalysts, reduced byproducts
Process Control Batch processing with potential for thermal runawayContinuous flow reactors for enhanced safety and control

Unveiling Novel Chemical Transformations and Catalytic Systems

This compound is a valuable building block due to the reactivity of its functional groups. The nitro group can be readily reduced to an amine, a critical step in the synthesis of many biologically active compounds. The ketone moiety can undergo a wide range of reactions, including oxidation, reduction to an alcohol, and various condensation reactions.

Future research will likely uncover novel chemical transformations and more efficient catalytic systems to exploit this reactivity. For instance, developing selective catalysts for the asymmetric reduction of the ketone would provide access to chiral alcohols, which are highly valuable in pharmaceutical synthesis. Similarly, new catalytic systems for the reduction of the nitro group that are compatible with other functional groups would enhance the compound's utility as a synthon.

The exploration of tandem or domino reactions starting from this compound could lead to the rapid assembly of complex molecular architectures. A single catalytic system that orchestrates multiple transformations in a single pot would significantly streamline synthetic routes to complex target molecules, saving time, resources, and reducing waste. The development of photocatalytic systems could also unveil new reaction pathways, leveraging the electronic properties of the nitroaromatic system.

Sophisticated Computational Modeling for De Novo Design

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, sophisticated computational modeling can be employed for the de novo design of novel derivatives with enhanced biological activity or material properties. researchgate.netnih.gov By using the this compound scaffold as a starting point, algorithms can generate vast virtual libraries of related compounds.

These virtual libraries can then be screened in silico against biological targets of interest, such as enzyme active sites or protein receptors. researchgate.net Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of these designed molecules, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activity. fiveable.me These models can guide the rational design of new compounds with improved potency and selectivity, reducing the trial-and-error nature of traditional drug discovery.

Deeper Elucidation of Biological Mechanisms and Pharmacological Targets

While this compound itself is primarily an intermediate, its derivatives hold potential for biological activity. Preliminary research has suggested that some derivatives may act as radiosensitizers in cancer therapy. However, the precise biological mechanisms and specific pharmacological targets of these compounds remain largely unexplored.

Future research should focus on a deeper elucidation of how these molecules exert their effects at a cellular and molecular level. This would involve screening libraries of this compound derivatives against a wide range of biological targets to identify potential mechanisms of action. Techniques such as high-throughput screening, proteomics, and genomics can help to pinpoint the proteins and pathways that are modulated by these compounds.

For instance, if the radiosensitizing effects are confirmed, studies would be needed to determine if this is due to the inhibition of DNA repair enzymes, the generation of reactive oxygen species, or other mechanisms. Identifying the specific pharmacological targets is a critical step in the journey toward developing a new therapeutic agent, as it allows for a more targeted and rational approach to drug design and optimization. nih.gov

Development of Preclinical Candidates and Therapeutic Innovation

The ultimate goal of medicinal chemistry research is the development of new drugs to treat human diseases. The journey from a promising compound to a preclinical candidate is a complex, multi-step process. fiveable.me For derivatives of this compound, this would involve a systematic process of lead optimization.

Once a lead compound with desirable biological activity is identified, medicinal chemists would synthesize a series of analogs to improve its properties, such as potency, selectivity, and metabolic stability. This process, often guided by computational modeling, aims to create a molecule with the optimal balance of properties for a successful drug. mckinsey.com

The most promising compounds would then advance to preclinical studies, which involve extensive in vitro and in vivo testing to evaluate their efficacy and safety in animal models. fiveable.me This stage is crucial for gathering the data necessary to support an Investigational New Drug (IND) application to regulatory authorities. Therapeutic innovation may arise if these candidates offer a new mechanism of action or address an unmet medical need in areas like oncology or neurology. nih.govopenpr.com The development of a preclinical candidate from the this compound scaffold would represent a significant translational success, demonstrating the power of chemical synthesis to create novel therapeutic options.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3'-Nitropropiophenone in synthetic batches?

  • Methodology :

  • Structural Confirmation : Use 400–600 MHz nuclear magnetic resonance (NMR) spectroscopy to analyze the compound's proton and carbon environments. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and the ketone carbonyl (δ ~200 ppm for 13C^{13}\text{C}-NMR) .
  • Purity Assessment : Perform gas chromatography (GC) with flame ionization detection (FID) to verify ≥98% purity. Compare retention times with standards and quantify impurities using area normalization .
  • Supplementary Techniques : High-resolution mass spectrometry (HRMS) or Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups (e.g., nitro and ketone stretches at ~1520 cm1^{-1} and ~1680 cm1^{-1}, respectively) .

Q. What synthetic routes are commonly employed for this compound, and how can side products be minimized?

  • Methodology :

  • Friedel-Crafts Acylation : React nitrobenzene with propionyl chloride in the presence of a Lewis acid (e.g., AlCl3_3). Optimize stoichiometry and temperature (typically 0–5°C) to reduce di- or tri-substituted byproducts .
  • Nitration Post-Functionalization : Alternatively, nitrate propiophenone using a nitrating mixture (HNO3_3/H2_2SO4_4). Monitor regioselectivity via TLC and adjust reaction time to favor the meta-nitro isomer .
  • Purification : Recrystallize crude product from ethanol/water to remove unreacted starting materials and isomers.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. The compound is a skin/eye irritant (H303, H313, H333) and requires PPE compliance .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow ISO 17025:2017 and ISO 13485 guidelines for hazardous waste management .
  • Emergency Measures : Maintain access to eyewash stations and chemical spill kits. For inhalation exposure, administer fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, FTIR) for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) simulations) to confirm peak assignments .
  • Contextual Analysis : Replicate conflicting studies under identical conditions (solvent, concentration, temperature). For example, deuterated chloroform (CDCl3_3) may shift proton peaks vs. DMSO-d6_6 .
  • Advanced Techniques : Use X-ray crystallography to resolve ambiguities in molecular geometry, particularly if tautomerism or polymorphism is suspected .

Q. What strategies optimize the stability of this compound under varying storage and experimental conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC-MS (e.g., nitro group reduction to amine) .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N2_2) during storage. Use amber vials to prevent photodegradation .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melt transitions (98–101°C) and exothermic decomposition events .

Q. How can researchers investigate the reactivity of this compound in catalytic transformations (e.g., hydrogenation, cross-coupling)?

  • Methodology :

  • Catalytic Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for nitro group reduction. Monitor reaction progress via UPLC-MS and optimize H2_2 pressure (1–5 atm) to minimize over-reduction .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) or in situ FTIR to identify rate-determining steps. Compare turnover frequencies (TOF) across catalysts .
  • Byproduct Profiling : Characterize intermediates (e.g., 3'-aminoproiophenone) using preparative TLC or column chromatography .

Methodological Frameworks for Advanced Studies

Q. How should researchers design experiments to explore this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (Kd_d). Prepare protein targets (e.g., cytochrome P450 isoforms) via recombinant expression in mammalian systems .
  • Molecular Docking : Perform in silico simulations (AutoDock, Schrödinger) to predict binding poses. Validate with mutagenesis studies on key residues .
  • Metabolic Profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS .

Q. What statistical approaches address variability in synthetic yield or bioactivity data for this compound derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to identify significant factors .
  • Error Analysis : Calculate confidence intervals (95% CI) for bioactivity IC50_{50} values. Address outliers using Grubbs’ test or robust regression .
  • Meta-Analysis : Compare published datasets to identify trends (e.g., substituent effects on nitro group reactivity) .

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3'-Nitropropiophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.